molecular formula C21H30N2O2 B8372402 1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene

1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene

Cat. No. B8372402
M. Wt: 342.5 g/mol
InChI Key: YVONNGOKWRCOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C21H30N2O2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-(2-methylbutyl)pyrazine

InChI

InChI=1S/C21H30N2O2/c1-7-14(4)12-19-17(8-2)23-21(18(9-3)22-19)16-11-10-15(24-5)13-20(16)25-6/h10-11,13-14H,7-9,12H2,1-6H3

InChI Key

YVONNGOKWRCOEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C2=C(C=C(C=C2)OC)OC)CC)CC(C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF (0.5 M, 6.0 mL, 3.0 mmol) is added to a solution of 2-methyl-1-butene (210 mg, 3.0 mmol) in THF. The mixture is heated at reflux, under a nitrogen atmosphere for 12 hours and cooled. 1-(5-Bromo-3,6-diethylpyrazin-2-yl)-2,4-dimethoxybenzene (664 mg, 2.0 mmol), tetrakis(triphenylphosphine) palladium(0) (50 mg), and sodium hydroxide (3.0 M, 3.0 mL, 3.0 mmol) are added to the solution. The mixture is heated at 50 C for 12 hours and cooled. 30% Hydrogen peroxide (1 mL) is added, the solution stirred for 1 hour and the reaction mixture extracted with ether. The combined extracts are dried (sodium sulfate), filtered and concentrated. The residue is purified by flash chromatography, eluting with 40% ether in hexanes to give 1-[3,6-diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene (393 mg).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
1-(5-Bromo-3,6-diethylpyrazin-2-yl)-2,4-dimethoxybenzene
Quantity
664 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.